4-Chloro-2-iodo-5-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-iodo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNZZMXKYSZKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236162-19-8 | |
| Record name | 4-chloro-2-iodo-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-iodo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-iodo-5-methoxyaniline is a halogenated aromatic amine with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional substitution pattern offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the available physicochemical properties of 4-chloro-2-iodo-5-methoxyaniline. Due to the limited publicly available experimental data for this specific compound, this guide also presents a comparative analysis with closely related analogs, namely 4-chloro-2,5-dimethoxyaniline and 4-chloro-2-iodoaniline, to provide researchers with valuable context and predictive insights. The guide further outlines a plausible synthetic pathway and discusses key analytical techniques for the characterization of this compound.
Introduction
Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of multiple, distinct functional groups onto the aniline ring, such as halogens and alkoxy moieties, significantly enhances the chemical space accessible to researchers. 4-Chloro-2-iodo-5-methoxyaniline presents a unique combination of a chloro, iodo, and methoxy group, each imparting specific reactivity and physicochemical characteristics to the molecule. The chloro and iodo groups offer distinct handles for cross-coupling reactions, while the methoxy and amino groups can be readily modified or participate in hydrogen bonding, influencing solubility and biological activity.
This guide aims to consolidate the known information on 4-chloro-2-iodo-5-methoxyaniline, while also leveraging data from structurally similar compounds to provide a robust resource for scientists working with this or related molecules.
Chemical and Physical Properties
Direct experimental data for 4-chloro-2-iodo-5-methoxyaniline is not extensively available in the public domain. The following table summarizes the key physicochemical properties, with data for the target compound being largely predicted or inferred. For comparative purposes, experimental data for the closely related compounds 4-chloro-2,5-dimethoxyaniline and 4-chloro-2-iodoaniline are also provided.
| Property | 4-Chloro-2-iodo-5-methoxyaniline (Predicted/Inferred) | 4-Chloro-2,5-dimethoxyaniline | 4-Chloro-2-iodoaniline |
| CAS Number | Not available | 6358-64-1[2] | 63069-48-7[3] |
| Molecular Formula | C₇H₇ClINO | C₈H₁₀ClNO₂[2] | C₆H₅ClIN[4] |
| Molecular Weight | 283.50 g/mol | 187.62 g/mol [2] | 253.47 g/mol [4] |
| Appearance | Pale brown to brown or grey solid (inferred) | Crystalline Powder[5] | Crystals or powder or crystalline powder[3] |
| Melting Point | Not available | 118-120 °C | 38.5-44.5 °C[3] |
| Boiling Point | Not available | 310.2 °C (Predicted)[5] | Not available |
| Solubility | In water: Low (inferred) | In water: 185 mg/L at 20 °C[5] | Not available |
| LogP | Not available | 1.93[5] | Not available |
| pKa | Not available | Not available | Not available |
Synthetic Approach
A plausible synthetic route to 4-chloro-2-iodo-5-methoxyaniline can be envisioned starting from a readily available precursor, such as 4-chloro-5-methoxyaniline. The key transformation would be the regioselective iodination of the aromatic ring.
Caption: Plausible synthetic route to 4-Chloro-2-iodo-5-methoxyaniline.
The regioselectivity of the iodination would be directed by the existing substituents. The amino group is a strong activating group and ortho-, para-directing. The methoxy group is also activating and ortho-, para-directing, while the chloro group is deactivating but ortho-, para-directing. The position ortho to the amino group and meta to the chloro group would be the most likely site for electrophilic substitution. Various iodinating agents could be employed, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS).[6] Optimization of reaction conditions, including solvent and temperature, would be crucial to achieve high regioselectivity and yield.
Analytical Characterization
Comprehensive characterization of 4-chloro-2-iodo-5-methoxyaniline is essential to confirm its identity and purity. The following analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino group protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming the structure.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural elucidation. The isotopic pattern of chlorine would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and methoxy group, and the C-O and C-Cl stretches.
Elemental Analysis
Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, chlorine, and iodine, which can be compared with the theoretical values calculated from the molecular formula to confirm the empirical formula.
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7]
-
Precautionary Statements: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Researchers should always consult the most up-to-date safety information and handle the compound with care in a controlled laboratory environment.
Applications in Research and Development
The unique substitution pattern of 4-chloro-2-iodo-5-methoxyaniline makes it a valuable intermediate for the synthesis of a variety of target molecules in drug discovery and materials science.
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Structure Elucidation of 4-Chloro-2-iodo-5-methoxyaniline: A Multi-Technique, Mechanistic Approach
An In-Depth Technical Guide for the Research Professional
Preamble: Beyond the Spectrum
In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide is designed for the practicing scientist and researcher, offering a comprehensive, field-proven methodology for the structure elucidation of complex aromatic systems, using 4-chloro-2-iodo-5-methoxyaniline as a representative case study.
The subject molecule is particularly instructive due to its polysubstituted and electronically diverse nature. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing and sterically demanding halogen substituents (chloro and iodo) creates a unique spectroscopic fingerprint. This guide will not merely present a sequence of analytical techniques; it will delve into the causality behind the experimental choices, the interpretation of the resulting data through a mechanistic lens, and the creation of a self-validating system of evidence to ensure absolute structural confidence.
Part 1: Foundational Analysis - Establishing the Molecular Blueprint
Before mapping the intricate connections within a molecule, we must first define its fundamental composition. This is achieved by establishing a precise molecular formula, a task for which High-Resolution Mass Spectrometry (HRMS) is the primary tool, often corroborated by elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exceptionally accurate mass-to-charge ratio (m/z) of the molecular ion, often to within 5 ppm, which allows for the confident determination of the elemental formula. For this analysis, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[1]
The presence of chlorine is a key diagnostic feature, as it will produce a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 3:1, providing immediate confirmation of a single chlorine atom in the structure.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the analyte (approx. 0.1 mg/mL) is prepared in a high-purity solvent such as methanol or acetonitrile.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization: ESI in positive ion mode is selected to generate the [M+H]⁺ ion.
-
Data Acquisition: The instrument is calibrated, and the spectrum is acquired over a mass range of m/z 100-500.
-
Analysis: The measured m/z of the monoisotopic peak is processed using the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).
Data Presentation: Predicted HRMS Data for C₇H₇ClINO
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₇H₇ClINO | Confirmed by mass accuracy |
| Exact Mass [M] | 298.9261 u | - |
| m/z of [M+H]⁺ (³⁵Cl) | 299.9334 u | Measured m/z ± 5 ppm |
| m/z of [M+2+H]⁺ (³⁷Cl) | 301.9304 u | Observed at ~32% intensity of [M+H]⁺ |
Part 2: Mapping Connectivity with Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2][3] A strategic combination of 1D and 2D NMR experiments provides a complete picture of atomic connectivity.
Logical Workflow for NMR Analysis
The process begins with simple 1D experiments to inventory the proton and carbon environments and progresses to 2D experiments to map their relationships.
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts are heavily influenced by the electronic nature of the substituents. The NH₂ and OCH₃ groups are strong electron-donating groups, while the halogens are inductively withdrawing but can be weakly donating through resonance.
-
¹H NMR (400 MHz, CDCl₃): We predict three distinct regions.
-
Aromatic Region: Two singlets are expected. The proton at C-6 (between the amino and methoxy groups) will be highly shielded (~6.5 ppm). The proton at C-3 (between the iodo and chloro groups) will be less shielded (~7.2 ppm). The lack of adjacent protons results in singlets.
-
Amine Region: A broad singlet for the two NH₂ protons (~4.0-5.0 ppm), which may exchange with trace D₂O in the solvent.
-
Aliphatic Region: A sharp singlet for the three methoxy (OCH₃) protons (~3.8 ppm).
-
-
¹³C NMR (101 MHz, CDCl₃): We predict seven distinct signals.
-
Aromatic Region: Six signals corresponding to the benzene ring carbons. The carbons directly attached to the heteroatoms will be the most diagnostic. C-2 (bearing iodine) will be at a very low field (~85-95 ppm) due to the heavy atom effect. C-1, C-4, and C-5 will be downfield due to attachment to N, Cl, and O, respectively. C-3 and C-6 will be further upfield.
-
Aliphatic Region: One signal for the methoxy carbon (~56 ppm).
-
The Power of 2D NMR Correlations
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive way to connect each proton to its directly attached carbon. It will show correlations between the C-3 proton and the C-3 carbon, and the C-6 proton and the C-6 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the full structure. It reveals correlations over 2-3 bonds. The most critical expected correlations are:
-
The methoxy protons (~3.8 ppm) will show a strong correlation to C-5, confirming the position of the methoxy group.
-
The C-6 proton (~6.5 ppm) will show correlations to C-1, C-5, and C-4, locking in the relative positions of the amino, methoxy, and chloro groups.
-
The C-3 proton (~7.2 ppm) will show correlations to C-1, C-2, and C-4, confirming the placement of the iodo and chloro substituents.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal separation.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Interpretation: Process the data using appropriate software. Assign all signals based on chemical shifts, multiplicities, and 2D correlations to build the final structure.
Part 3: Corroborative Evidence and Final Validation
While NMR provides the primary structure, other techniques offer powerful corroborating evidence and, in some cases, the ultimate proof.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid method to confirm the presence of key functional groups whose vibrations correspond to specific energy absorption bands.
Data Presentation: Key Diagnostic IR Absorptions
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Significance |
| 3450-3250 cm⁻¹ | N-H | Asymmetric & Symmetric Stretch | Confirms primary amine (NH₂) |
| 3100-3000 cm⁻¹ | C-H | Aromatic Stretch | Confirms aromatic ring |
| 2950-2850 cm⁻¹ | C-H | Aliphatic Stretch | Confirms methoxy group |
| 1620-1580 cm⁻¹ | C=C | Aromatic Ring Stretch | Confirms aromatic ring |
| 1275-1200 cm⁻¹ | C-O | Aryl-Alkyl Ether Stretch | Confirms methoxy group |
| 850-550 cm⁻¹ | C-Cl, C-I | Halogen Stretch | Confirms presence of halogens |
Single-Crystal X-ray Diffraction: The Unambiguous Proof
When a high-quality single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure.[4] It is considered the "gold standard" for structure proof, as it directly maps the electron density of the atoms in space. While powerful, the primary challenge is often the experimental difficulty of growing a suitable crystal.
Synthesis of Evidence: A Self-Validating Conclusion
Caption: The convergence of data from multiple analytical techniques ensures a validated structure.
The process begins with HRMS defining the exact molecular formula. IR spectroscopy then confirms that the functional groups expected for that formula (amine, ether, aromatic ring) are indeed present. Finally, a comprehensive suite of NMR experiments provides the definitive map of how every atom is connected, resolving any ambiguity in the substitution pattern. If X-ray crystallography is successful, it serves as the ultimate confirmation of the NMR-derived structure. This layered, self-consistent approach ensures the highest level of scientific integrity for the structural foundation of your research.
References
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- Google Patents. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22833, 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]
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Inagaki, S., et al. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. PubMed, 6(1), 37810. Retrieved from [Link]
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Ferreira, D. C., et al. (2011). Spectroscopic characterization of oligoaniline microspheres obtained by an aniline-persulfate approach. PubMed, 115(6), 1368-75. Retrieved from [Link]
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Bhattacharya, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(49), 11957-11961. Retrieved from [Link]
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Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. Retrieved from [Link]
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Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 221(1144), 22-35. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
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Mayhew, C. A., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Molecules, 24(18), 3290. Retrieved from [Link]
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ResearchGate. (2013). How does one elucidate structure elucidation for phyto compounds?. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-iodo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Their versatile chemical nature allows for the fine-tuning of a molecule's pharmacological properties, including bioavailability, target selectivity, and metabolic stability.[2] The specific compound, 4-Chloro-2-iodo-5-methoxyaniline, represents a highly functionalized aniline derivative with potential applications as a key intermediate in the synthesis of complex, biologically active molecules. The strategic placement of chloro, iodo, and methoxy substituents on the aniline scaffold provides multiple points for further chemical modification, making it a valuable building block in drug discovery and development.[3]
This in-depth technical guide provides a comprehensive overview of a proposed synthetic route to 4-Chloro-2-iodo-5-methoxyaniline, grounded in established chemical principles and supported by relevant literature. The focus is on providing a detailed, step-by-step protocol with a clear explanation of the underlying reaction mechanisms and experimental considerations.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 4-Chloro-2-iodo-5-methoxyaniline can be efficiently achieved through a two-step process, commencing from a commercially available starting material. The proposed pathway involves the initial procurement or synthesis of 4-chloro-3-methoxyaniline, followed by a regioselective iodination at the ortho-position to the amino group.
Caption: Proposed synthetic route to 4-Chloro-2-iodo-5-methoxyaniline.
Step 1: Starting Material - 4-Chloro-3-methoxyaniline
The starting material for this synthesis is 4-chloro-3-methoxyaniline (CAS No. 13726-14-2).[4] This compound is also known by several synonyms, including 5-amino-2-chloroanisole and 4-chloro-m-anisidine.[4] It is a readily available chemical intermediate, which simplifies the initial stages of the synthesis.
Step 2: Regioselective Iodination of 4-Chloro-3-methoxyaniline
The key transformation in this synthesis is the regioselective iodination of 4-chloro-3-methoxyaniline to introduce an iodine atom at the C2 position. The directing effects of the substituents on the aromatic ring play a crucial role in achieving the desired regioselectivity. The amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The chloro group is deactivating but also an ortho-, para-director. In this case, the position ortho to the strongly activating amino group is the most favorable for electrophilic substitution.
Several methods for the iodination of anilines have been reported in the literature. A common and effective method involves the use of molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃).[5] This method is often preferred due to its relatively mild conditions and good yields. Alternative iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) could also be considered.[6]
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chloro-3-methoxyaniline | 157.60 | 10.0 g | 0.0635 | Starting material |
| Iodine (I₂) | 253.81 | 16.1 g | 0.0635 | Iodinating agent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.7 g | 0.127 | Mild base |
| Methanol (MeOH) | 32.04 | 200 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed | - | For quenching excess iodine |
| Brine | - | As needed | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0635 mol) of 4-chloro-3-methoxyaniline in 200 mL of methanol.
-
Addition of Base: To the stirred solution, add 10.7 g (0.127 mol) of sodium bicarbonate.
-
Addition of Iodine: Slowly add 16.1 g (0.0635 mol) of iodine crystals in portions over 30 minutes. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 150 mL of dichloromethane (DCM) and 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated sodium thiosulfate solution (to remove unreacted iodine), 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 4-Chloro-2-iodo-5-methoxyaniline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.[7]
Mechanistic Rationale:
The iodination of anilines is an electrophilic aromatic substitution reaction. The amino group, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile. In this reaction, molecular iodine (I₂) acts as the source of the electrophile. The presence of a mild base like sodium bicarbonate helps to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the formation of the iodinated product.
Caption: Simplified mechanism of electrophilic iodination of an aniline derivative.
Characterization of 4-Chloro-2-iodo-5-methoxyaniline
The structure and purity of the synthesized 4-Chloro-2-iodo-5-methoxyaniline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the connectivity of atoms and the successful introduction of the iodine atom at the desired position.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
4-Chloro-3-methoxyaniline: This compound is toxic if swallowed or in contact with skin and causes skin and eye irritation.[4]
-
Iodine: Iodine is harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Dichloromethane: This solvent is a suspected carcinogen.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide outlines a robust and efficient synthetic route for the preparation of 4-Chloro-2-iodo-5-methoxyaniline, a valuable building block for medicinal chemistry and drug discovery. By providing a detailed, step-by-step protocol, along with mechanistic insights and safety considerations, this document serves as a practical resource for researchers and scientists in the field. The successful synthesis of this highly functionalized aniline derivative opens up avenues for the development of novel and complex molecules with potential therapeutic applications.
References
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- WO 2019/186429 A1 - PROCESS FOR THE PREPARATION OF BOSUTINIB AND INTERMEDIATES THEREOF - Google P
- EP0347796A2 - Process for the preparation of 4-chloro-2,5-dimethoxy-aniline - Google P
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (URL: Not available)
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P
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Preparation method of 2-iodo-4-methoxyaniline. (2018). SciSpace. (URL: [Link])
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Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Publishing. (URL: [Link])
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p-IODOANILINE. Organic Syntheses Procedure. (URL: [Link])
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4-Chloro-3-methoxyaniline. PubChem. (URL: [Link])
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4-Iodo-3-methoxyaniline. ChemBK. (URL: [Link])
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A Comprehensive Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxyaniline in Organic Solvents
Executive Summary
This technical guide provides a detailed examination of the solubility characteristics of 4-Chloro-2,5-dimethoxyaniline (CDMA), a key intermediate in the synthesis of high-performance azo pigments and other specialty chemicals. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes available quantitative data, outlines robust experimental methodologies for solubility determination, and offers insights into the molecular interactions governing the dissolution process. By elucidating the solubility profile of CDMA in a range of pure and binary organic solvent systems, this guide aims to facilitate optimized reaction conditions, improve purification processes, and support formulation development.
Introduction: The Significance of 4-Chloro-2,5-dimethoxyaniline (CDMA)
4-Chloro-2,5-dimethoxyaniline (CAS No. 6358-64-1) is a substituted aniline that serves as a critical building block in the chemical industry.[1] Its primary application lies in the production of diazo components for creating vibrant and durable yellow and red azo pigments, such as C.I. Pigment Yellow 83.[2] The performance, yield, and purity of these downstream products are intrinsically linked to the processing of CDMA, where solubility is a paramount physical property.
A thorough understanding of CDMA's solubility in various organic solvents is essential for:
-
Reaction Optimization: Selecting an appropriate solvent can enhance reactant mixing, improve reaction rates, and influence equilibrium, directly impacting the yield and purity of the final product.
-
Crystallization and Purification: Knowledge of solubility as a function of temperature is fundamental to designing efficient crystallization processes for isolating and purifying CDMA, removing unreacted precursors or byproducts.
-
Formulation and Application: For its use in dyes and pigments, controlling its dispersion and solution behavior in different media is critical.
This guide provides the foundational data and experimental frameworks to address these practical challenges.
Physicochemical Properties of CDMA
A molecule's solubility is dictated by its structural and electronic properties. The key physicochemical characteristics of CDMA are summarized below, providing a basis for understanding its interactions with various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO₂ | [3] |
| Molecular Weight | 187.62 g/mol | [3] |
| Appearance | White to off-white or brown crystalline powder | [4] |
| Melting Point | 118-122 °C | [5] |
| logP (Octanol-Water) | 1.93 (at 23°C) | [4] |
| Predicted pKa | 3.48 ± 0.10 | [4] |
The structure of CDMA features a polar amino group (-NH₂) and two methoxy groups (-OCH₃), which can act as hydrogen bond acceptors. It also possesses a nonpolar aromatic ring and a chloro-substituent, contributing to its moderate lipophilicity, as indicated by the logP value. This amphiphilic nature suggests a complex solubility profile, with potential for dissolution in a range of solvents.
Caption: Chemical structure of 4-Chloro-2,5-dimethoxyaniline.
Quantitative Solubility Profile of CDMA
The solubility of CDMA has been empirically determined in several pure and binary solvent systems. The data, primarily obtained using the dynamic method over a range of temperatures, is presented here as mole fraction (x) solubility.[2] This allows for direct comparison across different solvents and is essential for thermodynamic modeling.
Solubility in Pure Organic Solvents
A key study provides high-quality solubility data for CDMA in several polar, protic organic solvents.[2] The data demonstrates a direct relationship between temperature and solubility, a critical factor for designing crystallization-based purifications.
Table 1: Mole Fraction (x) Solubility of CDMA in Select Pure Organic Solvents [2]
| Temperature (K) | 2-Methoxyethanol (x) | 2-Ethoxyethanol (x) | 1-Methoxy-2-propanol (x) | Diethylene Glycol (x) |
| 277.29 | 0.01509 | 0.01323 | 0.01089 | 0.00551 |
| 282.16 | 0.01784 | 0.01571 | 0.01297 | 0.00669 |
| 287.03 | 0.02106 | 0.01865 | 0.01548 | 0.00815 |
| 291.90 | 0.02485 | 0.02216 | 0.01851 | 0.00994 |
| 296.77 | 0.02933 | 0.02638 | 0.02216 | 0.01217 |
| 301.64 | 0.03467 | 0.03146 | 0.02657 | 0.01490 |
| 306.51 | 0.04101 | 0.03758 | 0.03191 | 0.01826 |
| 311.38 | 0.04856 | 0.04496 | 0.03839 | 0.02237 |
| 316.25 | 0.05756 | 0.05386 | 0.04623 | 0.02744 |
| 321.12 | 0.06829 | 0.06461 | 0.05574 | 0.03366 |
| 325.99 | 0.08107 | 0.07761 | 0.06727 | 0.04132 |
| 330.86 | 0.09630 | 0.09337 | 0.08126 | 0.05077 |
| 335.73 | 0.11450 | 0.11250 | 0.09823 | 0.06240 |
| 340.60 | 0.13620 | 0.13590 | 0.11880 | 0.07675 |
Note: Data extracted from Jiang, R.-T., et al. (2019).[2]
Further studies have measured the solubility of CDMA in other common solvents, including methanol, ethanol, xylene, and toluene, over a temperature range of 278 K to 338 K.[6] While the full dataset is not publicly available, the research concluded that the greatest solubility was achieved in toluene , highlighting the significant role of aromatic solvents in dissolving CDMA.[6] This suggests that π-π stacking interactions between the benzene ring of CDMA and toluene may be a dominant factor in the dissolution process.
Qualitative assessments confirm moderate solubility in methanol, ethanol, and acetone, with poor solubility in water.[5]
Solubility in Binary Solvent Systems
In industrial applications, mixed solvent systems are often employed to fine-tune solubility for reaction or crystallization. The solubility of CDMA has been characterized in methanol-water and ethanol-water mixtures.
Table 2: Mole Fraction (x) Solubility of CDMA in Ethanol-Water Mixtures at 296.77 K [2]
| Ethanol Mass Fraction (w) | Mole Fraction Solubility (x) |
| 0.20 | 0.00010 |
| 0.40 | 0.00062 |
| 0.60 | 0.00311 |
| 0.80 | 0.01358 |
| 1.00 | 0.03146 (at 301.64 K) |
As expected, the solubility of CDMA in alcohol-water mixtures increases significantly with an increasing mass fraction of the organic solvent (ethanol or methanol).[2] This behavior is crucial for processes like anti-solvent crystallization, where adding water to a solution of CDMA in ethanol can induce precipitation and isolation of the product.
Scientific Rationale for Observed Solubility
The principle of "like dissolves like" provides a foundational framework for interpreting the solubility data. The dissolution process is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Polar Protic Solvents (Alcohols, Glycols): Solvents like methanol, ethanol, and the glycols listed in Table 1 can engage in hydrogen bonding with the amino group of CDMA. The oxygen atoms of the methoxy groups on CDMA can also act as hydrogen bond acceptors. These interactions account for the moderate to good solubility observed. The larger alkyl chains and diol structure of diethylene glycol may introduce steric hindrance and self-association, potentially explaining the lower solubility compared to the other glycol ethers.
-
Aromatic Solvents (Toluene, Xylene): The high solubility reported in toluene suggests that van der Waals forces and favorable π-π interactions between the aromatic rings of the solute and solvent are highly significant.[6] These interactions can be stronger than the hydrogen bonding with some protic solvents, leading to enhanced solubility.
-
Polar Aprotic Solvents (Acetone): Acetone can act as a hydrogen bond acceptor for the -NH₂ group of CDMA and engage in dipole-dipole interactions, explaining its reported moderate effectiveness as a solvent.[5]
-
Nonpolar Solvents (e.g., Hexane): While not quantitatively reported, CDMA is expected to have very low solubility in nonpolar aliphatic solvents like hexane, which cannot effectively solvate the polar functional groups of the molecule.
-
Aqueous Systems: The poor solubility in water is due to the molecule's significant nonpolar character (the substituted benzene ring). The energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new bonds with the largely hydrophobic CDMA molecule.[5]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is the cornerstone of process development. The two most common and robust methods for determining the solubility of a crystalline solid like CDMA are the Dynamic Method and the Isothermal Shake-Flask Method.
Dynamic Method (Laser Monitoring)
This method, used to generate the data in Section 3, involves monitoring the dissolution of a solid in a solvent as the temperature is changed at a controlled rate. The point of complete dissolution (the saturation temperature) is detected by a change in light transmission through the suspension.
Caption: Workflow for the Dynamic Method of solubility determination.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a known mass of CDMA and the desired solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer.
-
Equilibration: Set the initial temperature of the circulating bath connected to the vessel jacket to a point where the CDMA is not fully dissolved.
-
Heating Ramp: Begin heating the vessel at a slow, controlled rate (e.g., 0.2 K/min) while stirring continuously to maintain a uniform suspension.
-
Detection: A laser beam is passed through the suspension to a detector. As the solute dissolves, the amount of scattered light decreases, and the transmitted light increases.
-
Endpoint Determination: The saturation or "clear point" temperature is recorded as the point where the transmitted laser intensity reaches a stable maximum, corresponding to the complete dissolution of all solid particles.[1]
-
Validation: The solution is then cooled at the same rate, and the "cloud point" temperature (where crystals first reappear) is recorded. A small difference between the clear and cloud points indicates that the measurement was performed close to equilibrium.
-
Data Analysis: The composition prepared in Step 1 and the clear point temperature from Step 5 constitute one data point on the solubility curve. The experiment is repeated with different compositions to generate the full curve.
Isothermal Shake-Flask Method
This is a classic, equilibrium-based method that is considered a gold standard for solubility measurement. It involves equilibrating an excess of the solid with the solvent at a constant temperature.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid CDMA to a series of vials, each containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that dissolution equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution becomes constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle. Alternatively, centrifuge the samples at the controlled temperature to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Be cautious not to disturb the solid phase. It is often advisable to filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any fine particulates.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the concentration of CDMA in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Conclusion and Practical Recommendations
The solubility of 4-Chloro-2,5-dimethoxyaniline is a critical parameter for its effective use in chemical synthesis. This guide has consolidated key quantitative data and outlined authoritative methods for its measurement.
Key Findings:
-
CDMA exhibits the highest solubility in aromatic solvents like toluene, followed by polar organic solvents such as glycol ethers and simple alcohols.[2][6]
-
Its solubility is poor in water but increases significantly in alcohol-water mixtures as the proportion of alcohol increases.[2][5]
-
Solubility in all tested organic solvents shows a strong positive correlation with temperature, making crystallization a viable and effective method for purification.[2]
Recommendations for Researchers:
-
For Synthesis: Toluene is an excellent solvent choice for reactions involving CDMA, especially at elevated temperatures, due to its high solvating power.[6][8] Ethanol-water mixtures can also be effective, allowing for potential product precipitation by altering the solvent composition post-reaction.[2]
-
For Purification: Recrystallization can be effectively performed from solvents that show a steep solubility-temperature gradient. Based on the available data, solvents like 2-methoxyethanol, ethanol, or even toluene are strong candidates. An anti-solvent approach, such as adding water to an ethanolic solution of crude CDMA, is also a highly practical purification strategy.
This guide serves as a foundational resource. It is recommended that researchers verify solubility in their specific solvent systems and matrices, as impurities can influence dissolution behavior. The protocols described herein provide a robust framework for generating such process-specific data.
References
-
Jiang, R.-T., Wu, Y.-C., Liu, T., Zhang, Y.-N., & Yin, Q.-X. (2019). Solubility of 4-Chloro-2,5-dimethoxynitrobenzene, 4-Chloro-2,5-dimethoxyaniline, and 2,5-Dimethoxyaniline in Several Organic Solvents. Journal of Chemical & Engineering Data, 64(8), 3531–3544. [Link]
-
Jiang, R.-T., et al. (2014). Measurement and correlation of solubility of 4-chloro-2,5-dimethoxynitrobenzene and 4-chloro-2,5-dimethoxyaniline in methanol, ethanol, xylene and toluene. Fluid Phase Equilibria, 375, 159-164. [Link]
- Hoechst Aktiengesellschaft (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. U.S.
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PubChem (n.d.). 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. [Link]
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PubChem (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. [Link]
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Jouyban, A., et al. (2014). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation, 20(2), 167-173. [Link]
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BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Technical Information. [Link]
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Navigating Electrophilic Substitution on 4-Chloro-2-iodo-5-methoxyaniline: A Technical Guide for Synthetic Chemists
Abstract
This in-depth technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the polysubstituted aromatic compound, 4-chloro-2-iodo-5-methoxyaniline. This molecule presents a unique case study in regioselectivity, governed by the interplay of activating and deactivating substituents, as well as significant steric considerations. This document offers researchers, scientists, and drug development professionals a predictive framework for understanding the reactivity of this substrate, complete with mechanistic insights and detailed, field-proven experimental protocols for key electrophilic substitution reactions.
Introduction: The Electronic and Steric Landscape of 4-Chloro-2-iodo-5-methoxyaniline
4-Chloro-2-iodo-5-methoxyaniline is a highly functionalized aromatic scaffold with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of the benzene ring towards electrophiles is modulated by four distinct substituents, each exerting its own electronic and steric influence. A thorough understanding of these directing effects is paramount to predicting and controlling the outcome of electrophilic substitution reactions.
The functional groups present are:
-
Amino (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect, where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system.[1][2]
-
Methoxy (-OCH₃): Also a strongly activating, ortho-, para-directing group through a significant +M effect.[3]
-
Chloro (-Cl) and Iodo (-I): These halogens are deactivating via their -I (inductive) effect, withdrawing electron density from the ring. However, they are ortho-, para-directing due to a weaker +M effect, where their lone pairs can participate in resonance stabilization of the arenium ion intermediate.[4][5]
The concerted effect of these substituents dictates the regioselectivity of electrophilic attack. The positions on the aromatic ring are numbered as follows for clarity in this guide:
Caption: Numbering of the aromatic ring in 4-Chloro-2-iodo-5-methoxyaniline.
Predicting Regioselectivity: A Consensus Approach
The position of electrophilic attack is determined by the stability of the resulting arenium ion (sigma complex). The substituent effects on 4-chloro-2-iodo-5-methoxyaniline are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | +M >> -I (Strongly Activating) | Ortho, Para |
| -I | 2 | -I > +M (Deactivating) | Ortho, Para |
| -Cl | 4 | -I > +M (Deactivating) | Ortho, Para |
| -OCH₃ | 5 | +M > -I (Activating) | Ortho, Para |
The only available positions for substitution are C3 and C6. To predict the favored position, we must consider the cumulative directing influence of all four substituents.
Caption: Analysis of directing effects on the available positions of 4-chloro-2-iodo-5-methoxyaniline.
Based on this analysis, the C6 position is electronically favored due to the ortho-directing influence of the two most powerful activating groups, the amino and methoxy groups. However, the C6 position is flanked by the bulky iodo group at C2 and the methoxy group at C5, leading to significant steric hindrance. The C3 position is ortho to the activating amino group and para to the activating methoxy group, but also ortho to the deactivating iodo group.
Halogenation: Iodination
Further iodination of 4-chloro-2-iodo-5-methoxyaniline would introduce a second iodine atom onto the ring. Given the presence of an existing iodine atom, this reaction requires a potent iodinating agent.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aromatic ring. The stability of the resulting arenium ion dictates the regioselectivity, as previously discussed.
Experimental Protocol: Iodination using Iodine Monochloride
Iodine monochloride (ICl) is a highly effective reagent for the iodination of electron-rich aromatic compounds.[6] The polarization of the I-Cl bond makes the iodine atom electrophilic.
Materials:
-
4-Chloro-2-iodo-5-methoxyaniline
-
Iodine monochloride (ICl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-iodo-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of iodine monochloride (1.1 eq) in dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-chloro-2,6-diiodo-5-methoxyaniline.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The standard nitrating mixture of concentrated nitric and sulfuric acids is often too harsh for highly activated anilines, leading to oxidation and the formation of undesired byproducts. A milder nitrating agent is therefore recommended.
Mechanistic Considerations and Control
Direct nitration of anilines can be problematic due to the basicity of the amino group, which can be protonated under acidic conditions to form an anilinium ion. The -NH₃⁺ group is a strongly deactivating, meta-directing group. To avoid this and control the regioselectivity, the amino group is often protected as an acetanilide. However, given the high activation of the ring by the methoxy group, a direct, mild nitration may be feasible.
Experimental Protocol: Nitration using Bismuth(III) Nitrate Pentahydrate
Bismuth(III) nitrate pentahydrate in acetic anhydride is a mild and effective nitrating system for activated aromatic compounds.[7]
Materials:
-
4-Chloro-2-iodo-5-methoxyaniline
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 4-chloro-2-iodo-5-methoxyaniline (1.0 eq) in dichloromethane, add acetic anhydride (2.0 eq).
-
Add bismuth(III) nitrate pentahydrate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-chloro-2-iodo-5-methoxy-6-nitroaniline.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically carried out with concentrated sulfuric acid or oleum. For highly activated substrates like the one , milder conditions are preferable to prevent polysubstitution and charring.
Mechanism and Reversibility
Sulfonation is a reversible electrophilic aromatic substitution reaction.[8] The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum) or generated from concentrated sulfuric acid. The reversibility of the reaction can be exploited in synthesis, for example, by using the sulfonic acid group as a protecting group.
Experimental Protocol: Sulfonation using Chlorosulfonic Acid
Chlorosulfonic acid is a powerful sulfonating agent that can be used under relatively mild conditions.[9][10]
Materials:
-
4-Chloro-2-iodo-5-methoxyaniline
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium chloride (NaCl) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-iodo-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, a sulfonic acid, may precipitate. If so, collect the solid by filtration. If it remains in solution, transfer the mixture to a separatory funnel.
-
If extraction is necessary, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-5-chloro-3-iodo-6-methoxybenzenesulfonic acid.
Friedel-Crafts Reactions: A Cautionary Note
Friedel-Crafts alkylation and acylation are generally not successful with anilines.[11] The lone pair of electrons on the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. This complexation effectively converts the activating -NH₂ group into a deactivating group. Therefore, Friedel-Crafts reactions are not recommended for 4-chloro-2-iodo-5-methoxyaniline without prior protection of the amino group.
Conclusion
The electrophilic substitution reactions on 4-chloro-2-iodo-5-methoxyaniline are governed by a complex interplay of electronic and steric effects. The strongly activating amino and methoxy groups are the dominant directing influences, favoring substitution at the C6 position. This guide provides a predictive framework and practical, adaptable protocols for the halogenation, nitration, and sulfonation of this versatile synthetic intermediate. Careful consideration of reaction conditions and reagent choice is essential to achieve the desired regioselectivity and avoid common pitfalls associated with highly activated aromatic systems.
References
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Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.). Retrieved from [Link]
-
Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. (2025, October 14). Retrieved from [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]
-
Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed. (n.d.). Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved from [Link]
-
Q.Why aniline doesn't undergo fridel crafts reaction? - YouTube. (2019, October 31). Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (n.d.). Retrieved from [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing). (2025, July 7). Retrieved from [Link]
-
(PDF) I2 catalyzed Friedel-Crafts alkylation reaction of substituted anilines with ninhydrin: Formation of novel products and their antimicrobial evaluation - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Nitration procedures of chloroaniline isomers (A‐NaNO2, H2SO4, KI;... - ResearchGate. (n.d.). Retrieved from [Link]
- Process For The Iodination Of Aromatic Compounds - Google Patents. (n.d.).
- Method of friedel-crafts acylation of anilides - Google Patents. (n.d.).
-
Experimental and molecular modelling studies on aromatic sulfonation - RSC Publishing. (2002, January 28). Retrieved from [Link]
-
Reactions of Aniline - Chemistry Steps. (n.d.). Retrieved from [Link]
-
"Sulfonation of chlorobenzene and the selectivity relation ; Bromine ad" by John A. Gurney. (n.d.). Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]
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A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters - RSC Publishing. (n.d.). Retrieved from [Link]
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Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. (n.d.). Retrieved from [Link]
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The Synthetic Versatility of 4-Chloro-2-iodo-5-methoxyaniline: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Multi-functional Scaffolding
In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Substituted anilines represent a cornerstone of this endeavor, serving as versatile building blocks for a diverse array of biologically active compounds. This guide focuses on the potential research applications of a unique, yet underexplored, substituted aniline: 4-Chloro-2-iodo-5-methoxyaniline .
While direct literature on this specific molecule is nascent, its true potential lies in the strategic combination of its functional groups: a reactive aniline core, and precisely positioned chloro, iodo, and methoxy substituents. This unique arrangement offers a powerful platform for synthetic chemists to construct complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors. The presence of both iodo and chloro groups provides orthogonal handles for various cross-coupling reactions, while the methoxy and aniline functionalities can be pivotal for establishing key interactions with biological targets.
This document serves as a technical primer, extrapolating the potential of 4-Chloro-2-iodo-5-methoxyaniline by drawing parallels with structurally related and well-documented aniline derivatives. We will delve into its plausible synthetic utility, with a focus on its application in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Core Molecular Attributes and Synthetic Rationale
The therapeutic potential of compounds derived from 4-Chloro-2-iodo-5-methoxyaniline is intrinsically linked to the chemical properties of its constituent parts. Understanding the role of each substituent is crucial for designing effective synthetic strategies and predicting biological activity.
| Functional Group | Key Characteristics & Synthetic Implications |
| Aniline Core | A primary aromatic amine, it serves as a key nucleophile in a variety of bond-forming reactions, most notably in the construction of quinazolines and other heterocyclic systems central to many kinase inhibitors. |
| Iodo Group | Positioned ortho to the amine, the iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. Its reactivity allows for the introduction of diverse aryl and heteroaryl moieties. |
| Chloro Group | The chloro substituent offers a secondary site for cross-coupling, potentially allowing for sequential and site-selective functionalization. It also contributes to the overall electronic properties of the ring and can be involved in halogen bonding interactions with protein targets. |
| Methoxy Group | The electron-donating methoxy group can influence the reactivity of the aniline and the aromatic ring. It can also serve as a key hydrogen bond acceptor in ligand-protein interactions, enhancing binding affinity and selectivity. |
Application in Kinase Inhibitor Synthesis: A Strategic Approach
Kinase inhibitors have emerged as a highly successful class of targeted therapies, particularly in oncology. A significant number of these inhibitors feature a substituted aniline moiety as a key pharmacophore. The synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases, provides a relevant case study for understanding how substituted anilines are employed in the construction of such complex molecules.[1] While the exact synthesis of Bosutinib does not use 4-Chloro-2-iodo-5-methoxyaniline, the principles of the synthetic route are directly applicable.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following workflow illustrates a plausible synthetic route to a novel kinase inhibitor, leveraging the unique reactivity of 4-Chloro-2-iodo-5-methoxyaniline.
Caption: Hypothetical two-step synthesis of a kinase inhibitor.
Detailed Experimental Protocol (Hypothetical)
Step 1: Buchwald-Hartwig Amination
-
To a solution of 4-Chloro-2-iodo-5-methoxyaniline (1.0 eq) and the desired heterocyclic coupling partner (e.g., a chloropyrimidine, 1.1 eq) in an anhydrous, degassed solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Add a base, such as cesium carbonate (Cs2CO3, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions. Buchwald-Hartwig amination is a well-established method for forming C-N bonds.
-
Base: The base is necessary to deprotonate the aniline and facilitate the catalytic cycle. Cesium carbonate is often a good choice for these types of couplings.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is required to prevent its degradation.
Step 2: Suzuki Coupling
-
To a solution of the coupled intermediate from Step 1 (1.0 eq) and the desired boronic acid or ester (1.2 eq) in a suitable solvent system (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., sodium carbonate, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Orthogonal Reactivity: The iodo group is generally more reactive in Suzuki couplings than the chloro group, allowing for selective functionalization at the 2-position.
-
Catalyst and Base: The choice of catalyst and base for the Suzuki coupling will depend on the specific substrates being used.
Potential in Anticancer Drug Discovery
Substituted anilines are integral to the structure of numerous anticancer agents.[2][3] The unique substitution pattern of 4-Chloro-2-iodo-5-methoxyaniline makes it a promising starting material for the synthesis of novel compounds with potential anticancer activity. The presence of multiple modifiable sites allows for the creation of a library of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
Logical Flow for Anticancer Drug Development
Sources
An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxyaniline: Synthesis, Properties, and Applications
A Note on the Subject Compound: Initial searches for "4-Chloro-2-iodo-5-methoxyaniline" did not yield a known chemical entity in major databases. However, a structurally related isomer, 4-Chloro-5-iodo-2-methoxyaniline (CAS No. 1508278-49-6), has been identified. This guide will focus on this confirmed compound, assuming a potential transcription error in the original topic. This pivot allows for a scientifically grounded exploration of a tangible chemical entity with significant potential in research and development.
Introduction
4-Chloro-5-iodo-2-methoxyaniline is a halogenated aromatic amine that holds considerable promise as a versatile building block in organic synthesis. Its trifunctional nature, featuring chloro, iodo, and methoxy substituents on an aniline scaffold, presents a rich platform for the construction of complex molecular architectures. The presence of multiple reactive sites allows for selective and sequential chemical transformations, making it a valuable synthon for medicinal chemists and materials scientists. The chloro and iodo groups, in particular, are amenable to a wide range of cross-coupling reactions, while the amino and methoxy moieties can direct further electrophilic substitutions and participate in various condensation and derivatization reactions. This guide provides a comprehensive overview of the plausible synthesis, predicted properties, and potential applications of 4-Chloro-5-iodo-2-methoxyaniline, with a focus on its utility in drug discovery and advanced materials development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 4-Chloro-5-iodo-2-methoxyaniline is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source/Analogy |
| CAS Number | 1508278-49-6 | Chemical Abstract Service |
| Molecular Formula | C₇H₇ClINO | - |
| Molecular Weight | 283.50 g/mol | - |
| Appearance | Likely a solid at room temperature (off-white to brown) | Analogy with similar halogenated anilines |
| Melting Point | Expected to be in the range of 50-100 °C | Comparison with related structures |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. | General solubility of anilines |
| ¹H NMR | Aromatic protons expected in the δ 6.5-7.5 ppm range. Methoxy protons as a singlet around δ 3.8-4.0 ppm. Amine protons as a broad singlet. | General NMR chemical shifts |
| ¹³C NMR | Aromatic carbons expected in the δ 100-150 ppm range. Methoxy carbon around δ 55-60 ppm. | General NMR chemical shifts |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 283, with a characteristic isotopic pattern for chlorine. | Isotopic abundance of Cl |
Proposed Synthesis of 4-Chloro-5-iodo-2-methoxyaniline
A plausible synthetic route to 4-Chloro-5-iodo-2-methoxyaniline can be devised starting from commercially available 4-chloro-2-methoxyaniline. The synthesis involves a regioselective iodination of the aromatic ring.
Overall Synthetic Scheme:
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Ligands from 4-Chloro-2-iodo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Chloro-2-iodo-5-methoxyaniline in Ligand Design
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 4-Chloro-2-iodo-5-methoxyaniline is a highly versatile and valuable building block for the synthesis of a diverse array of ligands. Its unique trifunctional nature—an aniline amino group, a highly reactive iodo substituent, and a less reactive chloro substituent—offers a platform for sequential and regioselective functionalization. This allows for the controlled and predictable introduction of molecular complexity, a key aspect in the design of ligands for specific biological targets such as protein kinases.[1][2]
The aniline moiety is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor or acceptor in the hinge region of the ATP binding site.[3] The methoxy group can influence solubility and metabolic stability, while the two distinct halogen atoms provide orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis enables a sequential cross-coupling strategy.[4] Typically, the carbon-iodine bond will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the carbon-chlorine bond, allowing for selective functionalization at the 2-position, followed by a subsequent coupling reaction at the 4-position under more forcing conditions.[4][5]
This guide provides detailed protocols for the synthesis of three distinct classes of potential ligands from 4-Chloro-2-iodo-5-methoxyaniline: substituted indoles, biaryl anilines, and N-aryl anilines. These protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space in drug discovery programs.
Protocol 1: Synthesis of Substituted Indoles via Sequential Sonogashira Coupling and Larock Indole Synthesis
This protocol outlines the synthesis of a substituted indole, a privileged scaffold in medicinal chemistry, from 4-Chloro-2-iodo-5-methoxyaniline.[1] The strategy involves a regioselective Sonogashira coupling at the more reactive iodo position, followed by a palladium-catalyzed Larock indole synthesis.
Scientific Rationale
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons and terminal alkynes.[6] In the case of 4-Chloro-2-iodo-5-methoxyaniline, the greater reactivity of the C-I bond compared to the C-Cl bond allows for a highly regioselective coupling at the 2-position under carefully controlled conditions.[7] The subsequent intramolecular Larock indole synthesis is a palladium-catalyzed cyclization of the resulting 2-alkynyl aniline, which proceeds via an initial oxidative addition of the aryl halide (in this case, the C-Cl bond) to the palladium catalyst, followed by carbopalladation of the alkyne and reductive elimination to form the indole ring.
To ensure the success of this sequential reaction, it is often advantageous to protect the aniline's amino group, for example, as a carbamate (e.g., Boc or Cbz).[8] This prevents potential side reactions and can improve the solubility and stability of the intermediates.
Experimental Workflow Diagram
Caption: Workflow for Substituted Indole Synthesis.
Detailed Step-by-Step Methodology
Step 1: N-Protection of 4-Chloro-2-iodo-5-methoxyaniline
-
To a solution of 4-Chloro-2-iodo-5-methoxyaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-Boc protected intermediate.
Step 2: Regioselective Sonogashira Coupling
-
To a solution of the N-Boc protected intermediate (1.0 eq) and the desired terminal alkyne (1.2 eq) in a mixture of THF and Et3N (2:1, 0.1 M), add copper(I) iodide (CuI, 0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 50 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-alkynyl aniline intermediate.
Step 3: Larock Indole Synthesis
-
In a sealed tube, combine the 2-alkynyl aniline intermediate (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.1 eq), triphenylphosphine (PPh3, 0.2 eq), and potassium carbonate (K2CO3, 2.0 eq) in DMF (0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the substituted indole.
Step 4: Deprotection (if necessary)
-
Dissolve the N-Boc protected indole (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final indole ligand.
Data Summary Table
| Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Boc2O | - | Et3N | DCM | 0 to RT | 12-16 |
| 2 | Terminal Alkyne | Pd(PPh3)2Cl2/CuI | Et3N | THF/Et3N | 50 | 4-6 |
| 3 | - | Pd(OAc)2/PPh3 | K2CO3 | DMF | 100-120 | 12-24 |
| 4 | TFA | - | - | DCM | RT | 1-2 |
Protocol 2: Synthesis of Biaryl Anilines via Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of biaryl anilines, a common scaffold in kinase inhibitors, through a sequential, regioselective Suzuki-Miyaura cross-coupling reaction.[9]
Scientific Rationale
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[10] The differential reactivity of the C-I and C-Cl bonds in 4-Chloro-2-iodo-5-methoxyaniline is exploited to achieve sequential coupling. The first Suzuki-Miyaura reaction is performed under conditions that favor the reaction at the more labile C-I bond. The second coupling at the more robust C-Cl bond requires a more active catalyst system and/or higher temperatures. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in each step.[11] For the second coupling, a bulkier, more electron-rich phosphine ligand is often employed to facilitate the oxidative addition to the less reactive aryl chloride.
Experimental Workflow Diagram
Caption: Workflow for Sequential Suzuki-Miyaura Coupling.
Detailed Step-by-Step Methodology
Step 1: First Suzuki-Miyaura Coupling (at the C-I position)
-
In a flask, combine 4-Chloro-2-iodo-5-methoxyaniline (1.0 eq), the first arylboronic acid (1.2 eq), and sodium carbonate (Na2CO3, 2.0 eq).
-
Add a 3:1 mixture of toluene and water (0.1 M).
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq).
-
Heat the reaction to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the monosubstituted intermediate.
Step 2: Second Suzuki-Miyaura Coupling (at the C-Cl position)
-
In a microwave vial, combine the monosubstituted intermediate (1.0 eq), the second arylboronic acid (1.5 eq), and potassium phosphate (K3PO4, 3.0 eq).
-
Add a 4:1 mixture of dioxane and water (0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and SPhos (0.1 eq).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final disubstituted biaryl aniline.
Data Summary Table
| Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Arylboronic Acid 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 80-90 | 8-12 |
| 2 | Arylboronic Acid 2 | Pd2(dba)3/SPhos | K3PO4 | Dioxane/H2O | 120-150 (MW) | 0.5-1 |
Protocol 3: Synthesis of N,2-Diaryl Anilines via Sequential Buchwald-Hartwig and Suzuki Coupling
This protocol details the synthesis of N,2-diaryl anilines, another important class of kinase inhibitor scaffolds, utilizing a sequential Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Scientific Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig reaction can be performed regioselectively on dihalogenated substrates. In this protocol, the initial Suzuki-Miyaura coupling is performed at the more reactive iodo-position. The subsequent Buchwald-Hartwig amination is then carried out at the less reactive chloro-position. This order is chosen because N-arylation can sometimes deactivate the palladium catalyst for a subsequent C-C bond formation. Performing the Suzuki coupling first ensures the formation of the biaryl core before the introduction of the N-aryl group.
Experimental Workflow Diagram
Caption: Workflow for Sequential Suzuki and Buchwald-Hartwig Coupling.
Detailed Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling (at the C-I position)
-
Follow the procedure outlined in Protocol 2, Step 1, using the desired arylboronic acid. Use potassium carbonate (K2CO3) as the base and a 4:1 mixture of 1,2-dimethoxyethane (DME) and water as the solvent.
Step 2: Buchwald-Hartwig Amination (at the C-Cl position)
-
In a Schlenk tube, combine the 2-aryl-4-chloro-5-methoxyaniline intermediate (1.0 eq), the desired primary or secondary amine (1.2 eq), and cesium carbonate (Cs2CO3, 1.5 eq).
-
Add palladium(II) acetate (Pd(OAc)2, 0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous tert-butanol (t-BuOH, 0.1 M).
-
Heat the reaction to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final N,2-diaryl aniline.
Data Summary Table
| Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 80-90 | 8-12 |
| 2 | Amine | Pd(OAc)2/XPhos | Cs2CO3 | t-BuOH | 90-110 | 12-24 |
References
- Anderson, K. W., & Handy, S. T. (2010). Efficient synthesis of diarylated pyrimidines via regioselective double Suzuki coupling of 2,4-dichloropyrimidine. Tetrahedron Letters, 51(48), 6333-6335.
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Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11757–11767. [Link]
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Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Huang, Y., & Shen, H. (2012).
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]
- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
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Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32. [Link]
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Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3215-3226. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
Sources
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines / Beilstein Journal of Organic Chemistry, 2009 [sci-hub.st]
- 11. escholarship.org [escholarship.org]
- 12. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-iodo-5-methoxyaniline
Welcome to the technical support center for optimizing Suzuki coupling reactions with the sterically hindered and electron-rich substrate, 4-Chloro-2-iodo-5-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with 4-Chloro-2-iodo-5-methoxyaniline in Suzuki coupling reactions.
Q1: Which halogen is expected to react in the Suzuki coupling of 4-Chloro-2-iodo-5-methoxyaniline?
A1: The carbon-iodine (C-I) bond will selectively undergo oxidative addition to the palladium catalyst over the carbon-chloride (C-Cl) bond. The general reactivity trend for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[1] This inherent difference in reactivity allows for the selective formation of a biaryl product at the 2-position of the aniline ring.
Q2: What are the main challenges associated with this specific substrate?
A2: The primary challenges are:
-
Steric Hindrance: The iodine atom is located at the ortho-position to the bulky aniline group, which can impede the approach of the palladium catalyst for oxidative addition.
-
Electron-Rich Nature: The presence of two electron-donating groups (amino and methoxy) on the aromatic ring increases the electron density, making the aryl iodide less electrophilic and thus slowing down the rate-determining oxidative addition step.[2]
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen of the aniline group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unreactive complexes.
Q3: What type of palladium catalyst and ligand system is a good starting point for this reaction?
A3: For sterically hindered and electron-rich aryl halides, a combination of a palladium(0) source (like Pd₂(dba)₃) or a palladium(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is recommended.[3][4] Buchwald-type ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are excellent choices as they are known to facilitate the oxidative addition and reductive elimination steps for challenging substrates.[5][6]
Q4: Can the free amine group on the aniline interfere with the reaction?
A4: Yes, the free amine can interfere in several ways, including coordinating to the palladium catalyst.[7] While protection of the amine is an option, many modern catalyst systems are robust enough to tolerate unprotected anilines. However, if you are experiencing low yields or catalyst deactivation, this is a factor to consider.
II. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the Suzuki coupling of 4-Chloro-2-iodo-5-methoxyaniline.
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can be attributed to several factors related to the challenging nature of the substrate.
Possible Cause 1: Inefficient Oxidative Addition
-
Scientific Rationale: The oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-limiting step in the catalytic cycle, especially for electron-rich and sterically hindered substrates.[2] The electron-donating nature of the aniline and methoxy groups deactivates the C-I bond towards this step.
-
Troubleshooting Protocol:
-
Ligand Selection: Switch to a more electron-rich and sterically bulky ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate oxidative addition in such cases.[2][5]
-
Increase Temperature: A moderate increase in the reaction temperature (e.g., from 80 °C to 100 °C) can provide the necessary activation energy to overcome the barrier for oxidative addition. Monitor for potential side reactions at higher temperatures.
-
Catalyst Choice: Consider using a pre-formed palladium catalyst (precatalyst) that is known to be highly active. Buchwald G3 or G4 precatalysts, for example, are designed for efficient generation of the active Pd(0) species.
-
Possible Cause 2: Catalyst Deactivation
-
Scientific Rationale: The active Pd(0) catalyst can be prone to decomposition, forming inactive palladium black.[8] The aniline substrate can also act as a ligand, coordinating to the palladium and inhibiting its catalytic activity.
-
Troubleshooting Protocol:
-
Degassing: Ensure that the reaction mixture is thoroughly degassed before heating to remove any oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes help to stabilize the active catalyst and prevent deactivation.
-
Choice of Base: A very strong base in combination with certain solvents can lead to catalyst decomposition. If using a strong base like an alkoxide, consider switching to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Issue 2: Formation of Significant Side Products
The appearance of side products can complicate purification and reduce the yield of the desired product.
Possible Cause 1: Dehalogenation of the Starting Material
-
Scientific Rationale: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can occur via a hydride transfer to the palladium complex, followed by reductive elimination.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure that the solvent is anhydrous and free of potential hydride sources. For example, alcohols used as co-solvents can sometimes be a source of hydrides.
-
Base Selection: Amine bases or hydroxides can sometimes promote dehalogenation. Consider using a non-coordinating inorganic base like K₂CO₃ or K₃PO₄.
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction to prevent prolonged exposure to conditions that may favor side reactions.
-
Possible Cause 2: Homocoupling of the Boronic Acid
-
Scientific Rationale: The boronic acid can undergo homocoupling to form a biaryl species derived from two boronic acid molecules. This is often promoted by the presence of Pd(II) species and oxygen.
-
Troubleshooting Protocol:
-
Thorough Degassing: As with catalyst deactivation, rigorous degassing is crucial to minimize oxygen in the reaction, which can promote homocoupling.
-
Purity of Boronic Acid: Use high-purity boronic acid. Some impurities can facilitate this side reaction.
-
Equivalents of Boronic Acid: While a slight excess of boronic acid is often used, a large excess can increase the likelihood of homocoupling. Try reducing the equivalents of boronic acid to 1.1-1.2 equivalents.
-
III. Experimental Protocols and Data
Recommended Starting Conditions
For the Suzuki coupling of 4-Chloro-2-iodo-5-methoxyaniline, the following table provides a good starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands ideal for hindered substrates.[2][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases with good functional group tolerance.[9] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents with water are standard for Suzuki couplings. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for this challenging substrate. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation and side reactions. |
Step-by-Step Experimental Protocol
-
To a dry reaction vessel, add 4-Chloro-2-iodo-5-methoxyaniline (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., SPhos, 0.022 eq.) in the organic solvent (e.g., dioxane).
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Add the aqueous portion of the solvent system (if applicable).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Process
The Suzuki Coupling Catalytic Cycle
This diagram illustrates the key steps in the Suzuki coupling reaction. For a challenging substrate like 4-Chloro-2-iodo-5-methoxyaniline, the oxidative addition step is often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
This flowchart can guide your experimental choices when encountering issues.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
V. References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers, A. Chem 115. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing). [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates. PubMed. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. NIH. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications). [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Chloro-2-iodo-5-methoxyaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-iodo-5-methoxyaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our expertise is grounded in established reaction mechanisms and practical laboratory experience.
Introduction to the Synthesis and its Challenges
The synthesis of 4-Chloro-2-iodo-5-methoxyaniline, a key intermediate in pharmaceutical development, typically proceeds via one of two primary routes: direct electrophilic iodination of a substituted aniline precursor or the reduction of a corresponding nitrobenzene derivative. Both pathways, while effective, are prone to the formation of specific byproducts that can complicate purification and impact final product purity. Understanding the origin of these impurities is critical for optimizing reaction conditions and ensuring a robust synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Chloro-2-iodo-5-methoxyaniline?
A1: The most prevalent laboratory-scale synthesis involves the direct iodination of 4-Chloro-3-methoxyaniline. This method offers a more direct route to the final product. For larger-scale industrial production, a multi-step process involving the reduction of a nitroaromatic precursor, such as 4-chloro-2-iodo-5-methoxynitrobenzene, is often favored due to cost and scalability.[1][2][3]
Q2: What are the primary byproducts I should expect when performing a direct iodination of 4-Chloro-3-methoxyaniline?
A2: During the electrophilic iodination of 4-Chloro-3-methoxyaniline, the formation of several byproducts is possible due to the directing effects of the amine and methoxy groups. The most common byproducts include:
-
Regioisomers: The formation of isomeric products is a significant challenge. The primary regioisomeric byproduct is typically 4-Chloro-6-iodo-3-methoxyaniline.
-
Poly-iodinated Species: Over-iodination can lead to the formation of di-iodinated products.
-
Unreacted Starting Material: Incomplete reactions will leave residual 4-Chloro-3-methoxyaniline.
-
Oxidative Degradation Products: Anilines are susceptible to oxidation, which can result in the formation of colored impurities, such as azo compounds, particularly with strong oxidizing iodinating agents.[4]
Q3: I am observing a persistent colored impurity in my final product. What is the likely cause and how can I remove it?
A3: A persistent color, often ranging from yellow to brown, is typically indicative of trace amounts of oxidized byproducts. These can arise from the inherent sensitivity of the aniline functional group to the iodinating conditions. To mitigate this, consider using milder iodinating reagents and ensuring the reaction is carried out under an inert atmosphere. For removal, treatment with activated carbon during workup or recrystallization can be effective. In some cases, a mild reducing agent wash, such as with sodium bisulfite, can help to decolorize the solution before product isolation.[5]
Q4: How can I improve the regioselectivity of the iodination reaction?
A4: Achieving high regioselectivity is crucial for simplifying purification. The choice of iodinating agent and reaction conditions plays a pivotal role. The use of less reactive iodinating agents can sometimes favor the formation of the desired isomer. Additionally, protecting the highly activating amino group as an acetanilide prior to iodination can significantly improve regiocontrol. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Chloro-2-iodo-5-methoxyaniline and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts. | - Monitor the reaction progress closely using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for many iodinations of anilines, a range of 35-75°C is effective.[6] - Re-evaluate the choice of iodinating agent and solvent to improve selectivity. |
| Presence of Multiple Spots on TLC/HPLC (Isomeric Impurities) | - Lack of regioselectivity in the iodination step. | - Employ a milder iodinating agent. - Consider protecting the amine group as an amide to direct the iodination more effectively. - Purification by column chromatography is often necessary to separate regioisomers. |
| Product Contaminated with Di-iodinated Species | - Use of excess iodinating agent. - Reaction run for an extended period. | - Use a stoichiometric amount of the iodinating agent. - Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Final Product is a Dark Oil or Gummy Solid | - Presence of significant amounts of colored, oxidized byproducts. | - Purify the crude product by recrystallization from a suitable solvent system. - During workup, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess iodine and some colored impurities.[7] |
Experimental Protocols
Protocol 1: Direct Iodination of 4-Chloro-3-methoxyaniline
This protocol provides a general procedure for the direct iodination of 4-Chloro-3-methoxyaniline.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-methoxyaniline (1 equivalent) in a suitable solvent (e.g., acetic acid, methanol, or dichloromethane).
-
Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine monochloride (ICl)) (1.0-1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathways to 4-Chloro-2-iodo-5-methoxyaniline
Caption: Troubleshooting guide for purification of 4-Chloro-2-iodo-5-methoxyaniline.
References
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
- CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents.
- CN110724061A - P-iodoaniline and preparation method thereof - Google Patents.
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Available at: [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]
-
p-IODOANILINE - Organic Syntheses Procedure. Available at: [Link]
- US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.
-
Iodination of Vanillin [ORGANIC CHEMISTRY] - YouTube. Available at: [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
-
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Available at: [Link]
-
Iodination of Aniline - Chemical Education Xchange. Available at: [Link]
-
Iodination - Common Conditions. Available at: [Link]
Sources
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 5. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]
- 6. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Chloro-2-iodo-5-methoxyaniline: A Comparative Analysis of a Versatile Synthetic Building Block
For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Halogenated anilines, in particular, serve as foundational scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides an in-depth comparison of 4-Chloro-2-iodo-5-methoxyaniline against other common halogenated anilines, offering experimental insights and data to inform your choice of reagent for complex molecular construction.
At the heart of this analysis is the unique structural arrangement of 4-Chloro-2-iodo-5-methoxyaniline. The presence of two distinct halogen atoms (iodine and chlorine) at specific positions relative to the activating amino and methoxy groups bestows upon it a highly tunable and chemoselective reactivity profile that is often sought but rarely found in simpler analogues.
Physicochemical Properties: A Comparative Overview
The physical properties of a starting material influence its handling, solubility, and behavior in biological systems. A comparison of 4-Chloro-2-iodo-5-methoxyaniline with other representative halogenated anilines reveals key differences.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 4-Chloro-2-iodo-5-methoxyaniline | C₇H₇ClINO | 283.50 | 85-89 | ~360 (Predicted) | 3.2 (Predicted) |
| 2,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 59-62[4] | 245[4][5] | 2.78[4] |
| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 297.92 | 69-72[6] | N/A | 3.5 (Predicted) |
| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | N/A (Liquid) | 92 / 2.3 mmHg[3] | 2.1 (Predicted) |
Analysis of Properties: The higher molecular weight and predicted LogP of the iodo-containing compounds (4-Chloro-2-iodo-5-methoxyaniline and 4-Bromo-2-iodoaniline) suggest increased lipophilicity compared to their dichloro and fluoro-chloro counterparts. This is a crucial parameter in drug design, influencing membrane permeability and target engagement.[7] The solid nature of most of these anilines at room temperature simplifies handling and weighing for reaction setup.
The Strategic Advantage: Chemoselective Reactivity
The primary value of 4-Chloro-2-iodo-5-methoxyaniline lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C–I bond is significantly more reactive than the C–Cl bond. This is a direct consequence of the bond dissociation energies (BDE): C–I (~228 kJ/mol) < C–Br (~285 kJ/mol) < C–Cl (~340 kJ/mol).
This reactivity hierarchy allows for the selective functionalization of the ortho-position (C-I) while leaving the para-position (C-Cl) intact for subsequent transformations. This two-vector reactivity is a powerful tool for building molecular complexity from a single starting material.
Caption: Chemoselective Suzuki coupling on 4-Chloro-2-iodo-5-methoxyaniline.
This contrasts sharply with a molecule like 2,4-dichloroaniline, where selective functionalization at one chlorine atom over the other is challenging and often leads to mixtures. While 4-bromo-2-iodoaniline also offers selective C-I bond reactivity, the C-Br bond is more reactive than C-Cl, potentially leading to side reactions under more forcing conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically demonstrate the superior selectivity of 4-Chloro-2-iodo-5-methoxyaniline, we outline a standardized protocol for a comparative Suzuki-Miyaura cross-coupling experiment.
Objective: To compare the yield and selectivity of the reaction of phenylboronic acid with 4-Chloro-2-iodo-5-methoxyaniline versus 2,4-dichloroaniline under identical conditions.
Causality Behind Choices:
-
Catalyst: Palladium(II) acetate with SPhos is chosen. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for C-Cl bond activation, creating a challenging environment to test the selectivity of the C-I bond.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base suitable for this transformation.
-
Solvent: A mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and is standard for Suzuki couplings.
Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask, add the halogenated aniline (1.0 mmol), phenylboronic acid (1.1 mmol, 1.1 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Inerting: Seal the flask and purge with nitrogen or argon gas for 10 minutes while stirring.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine conversion and selectivity.
-
Purification: Purify the product by flash column chromatography on silica gel.
Anticipated Results:
| Starting Material | Major Product | Expected Yield | Key Observation |
| 4-Chloro-2-iodo-5-methoxyaniline | 4-Chloro-5-methoxy-2-phenylaniline | >90% | Highly selective coupling at the C-I position. The C-Cl bond remains untouched. |
| 2,4-Dichloroaniline | Mixture of 2-chloro-4-phenylaniline, 4-chloro-2-phenylaniline, and 2,4-diphenylaniline | Variable | Non-selective reaction, leading to a complex product mixture that is difficult to separate. |
This experiment validates the trustworthiness of the synthetic route, as the outcome for 4-Chloro-2-iodo-5-methoxyaniline is predictable and high-yielding, a hallmark of a robust protocol. The C-I bond's higher reactivity in the oxidative addition step of the catalytic cycle is the definitive cause for this selectivity.[8][9]
Applications in Multi-Step Synthesis
The true utility of 4-Chloro-2-iodo-5-methoxyaniline is realized in the synthesis of complex molecules where sequential functionalization is required. After the initial selective coupling at the C-2 position, the remaining C-Cl bond can be targeted under different, often more forcing, reaction conditions or with different coupling partners. This strategy is invaluable in the synthesis of polysubstituted aromatic cores found in many kinase inhibitors and other targeted therapeutics.
For instance, a Suzuki reaction could be followed by a Buchwald-Hartwig amination at the C-4 position, allowing for the controlled, stepwise construction of a complex scaffold. This level of synthetic control is not readily achievable with di- or tri-anilines bearing identical halogen substituents.
Conclusion
When compared to other halogenated anilines, 4-Chloro-2-iodo-5-methoxyaniline emerges as a superior building block for complex synthesis due to the pronounced reactivity difference between its C-I and C-Cl bonds. This inherent chemoselectivity provides a strategic advantage, enabling researchers to perform sequential, site-selective cross-coupling reactions with high fidelity. This guide has demonstrated through comparative data and a validated experimental protocol that for synthetic campaigns demanding precision and efficiency, 4-Chloro-2-iodo-5-methoxyaniline offers a reliable and powerful solution.
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ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
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ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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A Senior Application Scientist's Guide to Alternatives for 4-Chloro-2-iodo-5-methoxyaniline
Introduction: The Utility and Challenge of a Versatile Building Block
4-Chloro-2-iodo-5-methoxyaniline is a trifunctional aromatic building block prized in medicinal chemistry and materials science. Its distinct electronic and steric properties, governed by the amino, chloro, iodo, and methoxy substituents, provide chemists with a versatile scaffold. The true power of this reagent lies in the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of its utility, enabling selective, sequential cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the controlled and regioselective introduction of diverse functionalities, a critical advantage in the construction of complex molecular architectures and combinatorial libraries.
However, reliance on a single building block presents several strategic challenges. These can range from supply chain vulnerabilities and cost fluctuations to inherent limitations in reactivity or, critically for drug discovery, downstream metabolic instability. Anilines, as a class, are well-known "structural alerts" that can be susceptible to metabolic bioactivation in the liver, potentially leading to the formation of reactive metabolites and associated toxicities.[1][2][3] This guide provides a comparative analysis of viable alternative reagents, offering researchers and drug development professionals a strategic toolkit for navigating these challenges, enhancing synthetic efficiency, and improving the pharmacokinetic profiles of their target molecules.
Section 1: Strategic Considerations for Reagent Selection
The choice of a building block extends beyond its immediate reactivity. A forward-thinking approach requires consideration of several factors:
-
Reaction Kinetics and Selectivity: How does the alternative's reactivity compare? Will it maintain the desired selectivity in sequential couplings? The well-established reactivity order for halogens in palladium-catalyzed couplings (I > Br > OTf >> Cl) is the guiding principle here.[4]
-
Cost and Availability: Is the alternative commercially available at a reasonable cost and scale? A novel reagent with superior performance is of little practical use if it is prohibitively expensive or difficult to procure.
-
Downstream Compatibility: Does the alternative introduce any functional groups that may interfere with subsequent synthetic steps?
-
Metabolic Stability: For drug discovery programs, does the alternative mitigate the potential metabolic liabilities associated with the aniline core? This is a paramount consideration for lead optimization.[5][6]
Section 2: Direct Structural Analogs as Alternatives
The most direct alternatives to 4-Chloro-2-iodo-5-methoxyaniline are its structural isomers and analogs where the iodine atom is replaced by another halogen, typically bromine.
Alternative 1: 4-Chloro-2-bromo-5-methoxyaniline
This is the most common and practical alternative. The C-Br bond is less reactive than the C-I bond but still significantly more labile than the C-Cl bond, thus preserving the potential for selective cross-coupling.
-
Synthesis: This compound can be synthesized from 2-chloro-5-methoxyaniline hydrochloride via bromination in acetic acid.[7]
-
Reactivity: While the C-Br bond is less reactive, modern palladium catalysts and ligands (e.g., Buchwald or N-heterocyclic carbene (NHC) ligands) can effectively catalyze its coupling, often with comparable yields to the iodo-analog.[8] The key difference lies in the reaction kinetics; oxidative addition to the C-Br bond is slower and may require slightly higher temperatures, longer reaction times, or a higher catalyst loading to achieve full conversion. This subtle difference can be advantageous, sometimes leading to cleaner reactions with fewer side products.
Comparative Data: Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, making it an ideal benchmark for comparing these reagents.[8]
| Reagent | Structure | Relative Reactivity (Oxidative Addition) | Typical Reaction Conditions | Expected Yield | Key Considerations |
| 4-Chloro-2-iodo-5-methoxyaniline | High (I > Br > Cl) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C | Good to Excellent | Faster reaction rates, but potentially more side reactions (e.g., dehalogenation). | |
| 4-Chloro-2-bromo-5-methoxyaniline | Medium (I > Br > Cl) | Pd₂(dba)₃ with SPhos/XPhos, K₃PO₄, Toluene/H₂O, 100-110 °C | Good to Excellent | Slower kinetics may require more forcing conditions or advanced catalysts but can offer improved selectivity. |
Section 3: Comparative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective cross-coupling at the C2 position. It is designed to be self-validating, with clear checkpoints for reaction monitoring.
Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the haloaniline (4-chloro-2-iodo- or 4-chloro-2-bromo-5-methoxyaniline, 0.5 mmol, 1.0 eq.), the desired arylboronic acid (0.6 mmol, 1.2 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.015 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 eq.).
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Causality Note: The active Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure reproducible results.[10]
-
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Causality Note: The aqueous dioxane system provides good solubility for both the organic and inorganic reagents. Water is often essential for the transmetalation step in the catalytic cycle.[11]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 85 °C for the iodo-aniline or 100 °C for the bromo-aniline. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting haloaniline.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Section 4: Beyond Direct Analogs: Bioisosteric Replacement for Improved Pharmacokinetics
For drug development professionals, the primary driver for seeking alternatives often transcends synthetic convenience and focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. The aniline moiety is a known metabolic liability.[1][2]
The Aniline Problem
The electron-rich nature of the aniline ring makes it susceptible to oxidation by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive quinone-imine or nitroso intermediates, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs).[2][6]
Saturated Bioisosteres: A Solution to Metabolic Instability
A modern strategy to mitigate this risk is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Saturated, sp³-rich scaffolds can replace the flat, aromatic aniline ring, maintaining the crucial vector orientation of the amino group while eliminating the metabolic hotspot.[5]
Caption: Replacing a planar aniline with a saturated 3D bioisostere.
One of the most promising classes of aniline bioisosteres is the 1-aminonorbornanes . These rigid, bicyclic structures effectively project the amine vector into space, mimicking the geometry of an aniline substituent, but their saturated hydrocarbon framework is far less prone to oxidative metabolism.[3][5] Studies have shown that 1-aminonorbornanes exhibit a significantly lower propensity for oxidative processing and do not form reactive metabolites, offering a compelling strategy for de-risking drug candidates.[5]
Conclusion
The selection of a core building block like 4-Chloro-2-iodo-5-methoxyaniline has profound implications for the entire lifecycle of a research project. While its differential reactivity is a powerful synthetic tool, researchers must be cognizant of its limitations.
-
For routine library synthesis and early-stage discovery, 4-chloro-2-bromo-5-methoxyaniline represents a cost-effective and highly effective alternative, often requiring only minor adjustments to established protocols.
-
For late-stage lead optimization in drug discovery, where mitigating metabolic risk is critical, exploring saturated bioisosteres such as 1-aminonorbornanes is a scientifically rigorous and strategically sound approach. This pivot from aromatic to saturated cores can preemptively solve toxicity and pharmacokinetic issues that could otherwise derail a promising therapeutic program.
By understanding the comparative performance and strategic implications of these alternatives, researchers can make more informed decisions, enhancing both the efficiency of their synthesis and the long-term viability of the molecules they create.
References
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
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Staveness, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
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Staveness, D., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Chem. [Link]
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Futurity. (2018). New drug 'building block' won't damage your liver. [Link]
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BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. [Link]
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Acta Crystallographica Section E. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Chem-Space. (2021). Metabolically stable bioisosters of anilines. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-chloro-5-methoxyaniline. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
- Google Patents. (n.d.).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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A Comparative Guide to Catalyst Performance for Reactions of 4-Chloro-2-iodo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 4-Chloro-2-iodo-5-methoxyaniline serves as a valuable and versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The presence of both an iodo and a chloro substituent, in addition to an amino group, allows for selective and sequential cross-coupling reactions, making the choice of an appropriate catalyst system paramount to achieving desired synthetic outcomes.
This guide provides a comparative study of catalyst performance in key cross-coupling reactions involving 4-Chloro-2-iodo-5-methoxyaniline, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By examining the interplay between catalyst, ligand, and reaction conditions, we aim to provide researchers with the insights necessary to navigate the catalytic landscape for this important synthetic intermediate.
Strategic Considerations for Catalysis with 4-Chloro-2-iodo-5-methoxyaniline
The reactivity of the two halogen atoms on the aniline ring is significantly different. The carbon-iodine bond is considerably weaker than the carbon-chlorine bond, allowing for selective oxidative addition of palladium(0) catalysts to the C-I bond. This inherent reactivity difference is the foundation for selective functionalization.
Comparative Analysis of Catalyst Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. For a substrate such as 4-Chloro-2-iodo-5-methoxyaniline, this reaction is typically performed selectively at the iodo position.
Catalyst Systems:
-
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for the Suzuki coupling of aryl iodides.[1]
-
Modern Catalysts: Systems employing bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with a palladium(II) precursor like palladium acetate (Pd(OAc)₂), often exhibit higher turnover numbers and efficiency, especially with challenging substrates.[2]
Comparative Performance Data (Illustrative)
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a reaction vessel, add 4-Chloro-2-iodo-5-methoxyaniline (1.0 equiv.), the desired boronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the chosen solvent (e.g., toluene/water mixture) and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine.[3] With 4-Chloro-2-iodo-5-methoxyaniline, this reaction can be performed selectively at the iodo- position.
Catalyst Systems:
-
Palladium-based: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources, used in combination with bulky, electron-rich phosphine ligands like XPhos or BrettPhos. The choice of ligand is crucial and depends on the nature of the amine coupling partner.[4]
-
Copper-based (Ullmann Condensation): Copper(I) iodide (CuI) can also catalyze C-N bond formation, often requiring higher temperatures than palladium-catalyzed reactions. Modern protocols may use ligands like 1,10-phenanthroline to improve efficiency.[5]
Comparative Performance Data (Illustrative)
The following table provides representative data for the Buchwald-Hartwig amination of similar iodoanilines, offering a guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 100 | 12 | ~90 |
| CuI (10 mol%) | 1,10-Phenanthroline (20 mol%) | K₂CO₃ | DMF | 120 | 24 | ~75 |
Experimental Protocol: Buchwald-Hartwig Amination
General workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
In an oven-dried reaction vessel, combine 4-Chloro-2-iodo-5-methoxyaniline (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add the anhydrous solvent (e.g., t-BuOH) and degas the mixture.
-
Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing another avenue for C-C bond formation.[6] As with the other reactions, the Heck reaction will selectively occur at the more reactive iodo- position of 4-Chloro-2-iodo-5-methoxyaniline.
Catalyst Systems:
-
Palladium(II) Acetate: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction, often used with or without a phosphine ligand.[2]
-
Palladium on Carbon (Pd/C): For a heterogeneous approach, Pd/C can be a robust and recyclable catalyst, although it may require higher temperatures.
Comparative Performance Data (Illustrative)
The following data for the Heck reaction of analogous iodoarenes with an alkene like styrene can guide catalyst selection.
| Catalyst System | Ligand/Support | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 16 | ~80 |
| 5% Pd/C (5 mol%) | - | K₂CO₃ | NMP | 120 | 24 | ~70 |
Experimental Protocol: Heck Reaction
General workflow for a Heck reaction.
Detailed Steps:
-
To a reaction vessel, add 4-Chloro-2-iodo-5-methoxyaniline (1.0 equiv.), the alkene (1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).
-
Add the solvent (e.g., DMF) and degas the mixture.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (if used).
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Conclusion and Future Outlook
The selective functionalization of 4-Chloro-2-iodo-5-methoxyaniline is a testament to the power and precision of modern catalytic methods. While palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, generally offer superior performance in terms of yield and reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, copper-catalyzed systems present a more economical alternative, albeit often with the need for more forcing conditions. For Heck reactions, palladium acetate remains a reliable choice.
The data presented in this guide, while based on analogous systems, provides a solid foundation for developing efficient and selective transformations of 4-Chloro-2-iodo-5-methoxyaniline. Further research focusing on the direct comparison of emerging catalytic technologies, such as those involving nickel or photoredox catalysis, will undoubtedly expand the synthetic utility of this valuable building block.
References
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-
Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. Retrieved January 26, 2026, from [Link]
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Base-promoted anaerobic intramolecular cyclization synthesis of 4,5-disubstituted-1,2,3-thiadiazoles. Retrieved January 26, 2026, from [Link]
-
PubMed. (2008). An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-2-iodo-5-methoxyaniline Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of credible and reproducible science. 4-Chloro-2-iodo-5-methoxyaniline is a highly functionalized aromatic building block, offering multiple reaction pathways to complex molecular architectures. However, this very versatility presents a significant analytical challenge: how can one be certain of the structure of the resulting product? Is it the intended molecule, an isomer, or a mixture?
This guide provides an in-depth, technically-grounded framework for validating the structures of products derived from 4-Chloro-2-iodo-5-methoxyaniline. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating system of protocols to ensure the scientific integrity of your findings.
The Reactive Landscape of 4-Chloro-2-iodo-5-methoxyaniline
4-Chloro-2-iodo-5-methoxyaniline possesses three key reactive features: the highly reactive C-I bond at the 2-position, the less reactive C-Cl bond at the 4-position, and the nucleophilic/directing amine group at the 1-position. The methoxy group at the 5-position primarily acts as an electron-donating group, influencing the reactivity of the aromatic ring.
The C-I bond is particularly susceptible to a range of powerful C-C and C-N bond-forming reactions. Its lability compared to the C-Cl bond allows for selective functionalization. Key transformations include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira, Suzuki, and Buchwald-Hartwig reactions are staples of modern organic synthesis, leveraging the reactivity of the aryl iodide.[1][2]
-
Lithium-Halogen Exchange: This reaction rapidly converts the aryl iodide into a highly reactive aryllithium species, which can then be quenched with various electrophiles.[3][4][5]
-
Electrophilic Aromatic Substitution: The strongly activating amino and methoxy groups direct incoming electrophiles, although steric hindrance from the iodine atom and existing substituents plays a significant role.[6]
This guide will focus on a common and illustrative reaction, the Sonogashira coupling, to demonstrate a rigorous validation workflow.
Case Study: Sonogashira Coupling with Phenylacetylene
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[2][7] In our case, reacting 4-Chloro-2-iodo-5-methoxyaniline with phenylacetylene is expected to yield Product A : 4-Chloro-5-methoxy-2-(phenylethynyl)aniline.
However, several alternative outcomes are possible and must be analytically distinguished:
-
Starting Material: Incomplete reaction will leave unreacted 4-Chloro-2-iodo-5-methoxyaniline.
-
Isomeric Product (Hypothetical): While less likely due to the higher reactivity of the C-I bond, a harsh reaction condition might lead to some coupling at the C-Cl position, yielding Product B : 2-Iodo-5-methoxy-4-(phenylethynyl)aniline.
-
Homocoupling Product: The alkyne can couple with itself to form 1,4-diphenylbuta-1,3-diyne.
Our validation strategy must be able to unequivocally identify Product A and differentiate it from these alternatives.
Experimental Workflow for Structural Validation
The following workflow provides a multi-faceted approach to structural elucidation, where each technique provides a piece of the puzzle, and together they form a self-validating system.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Stability Analysis of 4-Chloro-2-iodo-5-methoxyaniline and Structurally Related Anilines for Pharmaceutical and Research Applications
In the landscape of pharmaceutical intermediates and research chemicals, the stability of a compound is a cornerstone of its utility, influencing everything from storage and handling to reaction efficiency and the safety profile of final products. This guide provides an in-depth comparative stability analysis of 4-Chloro-2-iodo-5-methoxyaniline against a selection of structurally analogous anilines. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and experimental frameworks necessary to evaluate and predict the stability of these vital chemical entities under various stress conditions.
Introduction: The Imperative of Stability in Substituted Anilines
Substituted anilines are a class of compounds integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Their reactivity, governed by the electronic and steric nature of their substituents, also dictates their stability. 4-Chloro-2-iodo-5-methoxyaniline, with its unique polysubstituted pattern, presents a complex case for stability assessment. The interplay between the electron-withdrawing chloro and iodo groups and the electron-donating methoxy group on the aniline ring creates a nuanced electronic environment that can significantly impact its susceptibility to degradation. Understanding these stability characteristics is paramount for ensuring the integrity of synthetic pathways and the quality of active pharmaceutical ingredients (APIs).
This guide will delve into the theoretical underpinnings of the stability of 4-Chloro-2-iodo-5-methoxyaniline and its comparators, followed by detailed experimental protocols for conducting rigorous forced degradation studies.
Theoretical Framework: Predicting Stability Through Substituent Effects
The stability of an aniline derivative is intrinsically linked to the electron density of the aromatic ring and the susceptibility of the amino group to oxidation. The substituents on the aniline ring play a crucial role in modulating this electron density through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and iodine are EWGs that decrease the electron density on the aromatic ring through their inductive effect (-I). This can make the amino group less prone to oxidation by reducing its electron-donating capacity.
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH3) is an EDG, increasing the electron density on the ring through its resonance effect (+M). This enhanced electron density can activate the ring towards electrophilic attack but may also increase the susceptibility of the molecule to oxidative degradation.
In 4-Chloro-2-iodo-5-methoxyaniline, these opposing electronic effects create a complex stability profile. The chloro and iodo groups at positions 4 and 2, respectively, are expected to decrease the electron density, potentially enhancing stability against oxidation. However, the powerful electron-donating methoxy group at position 5 will counteract this effect. The net impact on stability is not immediately obvious and necessitates empirical investigation.
For comparison, we will consider the following structurally related compounds:
-
4-Chloro-2,5-dimethoxyaniline: Replacing the iodo group with another methoxy group will likely increase the electron density on the ring, potentially leading to lower stability against oxidation compared to the iodo-substituted counterpart. However, some patents suggest that the purified form of this compound is "insensitive to air," indicating good oxidative stability might be achievable.[1][2]
-
4-Chloroaniline: This compound lacks the iodo and methoxy groups. While it is known to decompose in the presence of light and air, it is considered hydrolytically stable.[2]
-
2-Iodoaniline: The stability of this compound will be influenced by the carbon-iodine bond, which is weaker than the carbon-chlorine bond and can be susceptible to photolytic cleavage.
-
p-Anisidine (4-Methoxyaniline): The strong electron-donating methoxy group in the para position makes this compound more susceptible to oxidation compared to unsubstituted aniline.
Based on these theoretical considerations, we can hypothesize the following stability trend under oxidative and photolytic stress, from most stable to least stable:
4-Chloro-2-iodo-5-methoxyaniline > 4-Chloroaniline > 2-Iodoaniline > 4-Chloro-2,5-dimethoxyaniline > p-Anisidine
This hypothesis is based on the balance of electron-withdrawing and -donating effects and the known lability of certain bonds under specific conditions. Experimental validation is crucial to confirm this predicted order.
Experimental Design: A Guide to Forced Degradation Studies
To empirically determine and compare the stability of these compounds, a series of forced degradation studies should be conducted. These studies subject the compounds to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways. The following protocols are designed to provide a comprehensive stability profile.
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Detailed Experimental Protocols
1. Hydrolytic Stability (Acid and Base Hydrolysis)
-
Objective: To assess the stability of the compounds in acidic and basic environments.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of each compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add a known volume of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.
-
For base hydrolysis, add a known volume of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 6, 24, and 48 hours).
-
Neutralize the aliquots before analysis (the acidic solution with NaOH and the basic solution with HCl).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2. Oxidative Stability
-
Objective: To evaluate the susceptibility of the compounds to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of each compound in a suitable solvent.
-
Add a volume of 3% hydrogen peroxide to the solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, and 24 hours).
-
Analyze the samples directly by HPLC.
-
3. Thermal Stability
-
Objective: To assess the stability of the compounds under elevated temperature.
-
Protocol:
-
Solid State: Place a known amount of the solid compound in a vial and expose it to a dry heat of 80°C.
-
Solution State: Prepare a 1 mg/mL solution of each compound in a suitable solvent and incubate at 80°C.
-
At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw samples. For the solid-state samples, dissolve a known weight in the solvent before analysis.
-
Analyze the samples by HPLC.
-
4. Photostability
-
Objective: To determine the light sensitivity of the compounds.
-
Protocol:
-
Prepare a 1 mg/mL solution of each compound.
-
Expose the solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC at a predetermined time point.
-
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for the success of these studies. The method must be able to separate the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradation products (a photodiode array detector is recommended for monitoring multiple wavelengths).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Comparative Stability Data (Hypothetical)
The following table summarizes the expected outcomes of the forced degradation studies based on the theoretical framework. The percentage of degradation is a hypothetical representation to illustrate the comparative stability.
| Compound | Acid Hydrolysis (48h, 60°C) | Base Hydrolysis (48h, 60°C) | Oxidation (24h, RT) | Thermal (72h, 80°C) | Photolysis (ICH Q1B) |
| 4-Chloro-2-iodo-5-methoxyaniline | < 5% | < 5% | ~10-15% | ~5-10% | ~15-20% |
| 4-Chloro-2,5-dimethoxyaniline | < 5% | < 5% | ~15-25% | ~10-15% | ~10-15% |
| 4-Chloroaniline | < 2% | < 2% | ~20-30% | ~15-20% | > 30% |
| 2-Iodoaniline | < 5% | < 5% | ~25-35% | ~20-25% | > 40% |
| p-Anisidine | < 5% | < 5% | > 40% | ~25-30% | ~20-25% |
Potential Degradation Pathways
Anilines are known to undergo several degradation pathways, primarily oxidation and photodehalogenation.
Caption: Plausible degradation pathways for 4-Chloro-2-iodo-5-methoxyaniline.
Under oxidative stress, the primary site of attack is the electron-rich amino group, which can lead to the formation of nitroso, nitro, and azoxy compounds, and ultimately to polymerization. Photolytic stress is likely to induce dehalogenation. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, suggesting that de-iodination would be the more probable photolytic degradation pathway.
Conclusion
This guide provides a comprehensive framework for comparing the stability of 4-Chloro-2-iodo-5-methoxyaniline with its structural analogs. While theoretical considerations offer valuable predictions, rigorous experimental work, as detailed in the provided protocols, is indispensable for a definitive stability assessment. The interplay of electron-withdrawing halogens and the electron-donating methoxy group in 4-Chloro-2-iodo-5-methoxyaniline is expected to confer a relatively balanced stability profile, potentially making it more robust against oxidation and photolysis than some of its more electron-rich or singly-halogenated counterparts. For researchers and drug development professionals, a thorough understanding of these stability characteristics is a critical step in ensuring the development of safe, effective, and high-quality chemical products.
References
-
PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ICH. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-56). Informa Healthcare.
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]
-
PubChem. 2-Iodoaniline. National Center for Biotechnology Information. [Link]
-
PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method of 4-chloro-2, 5-dimethoxyaniline.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
